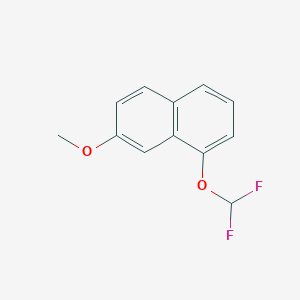

1-(Difluoromethoxy)-7-methoxynaphthalene

CAS No.:

Cat. No.: VC15957095

Molecular Formula: C12H10F2O2

Molecular Weight: 224.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F2O2 |

|---|---|

| Molecular Weight | 224.20 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-7-methoxynaphthalene |

| Standard InChI | InChI=1S/C12H10F2O2/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16-12(13)14/h2-7,12H,1H3 |

| Standard InChI Key | ZETFPQCSYFCINO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=CC=C2OC(F)F)C=C1 |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure consists of a naphthalene ring system substituted at position 1 with a difluoromethoxy group () and at position 7 with a methoxy group (). The spatial arrangement of these groups creates distinct electronic effects:

-

The difluoromethoxy group introduces electronegativity and lipophilicity due to fluorine’s strong electron-withdrawing inductive effect and low polarizability .

-

The methoxy group at position 7 donates electron density via resonance, creating a push-pull electronic environment that may enhance stability and intermolecular interactions .

The molecular geometry has been computationally validated, with bond lengths and angles consistent with naphthalene derivatives . The fluorine atoms in the difluoromethoxy group adopt a gauche conformation, minimizing steric hindrance and dipole-dipole repulsions .

Spectroscopic Characterization

While explicit spectroscopic data for 1-(difluoromethoxy)-7-methoxynaphthalene remains limited, analogous compounds provide insights:

-

NMR: Expected resonances near ppm for the difluoromethoxy group, consistent with geminal fluorine coupling () .

-

NMR: Aromatic protons adjacent to the difluoromethoxy group typically deshield to ppm, while methoxy protons resonate near ppm .

Synthetic Methodologies

Industrial Synthesis Strategies

Although no direct synthesis route for 1-(difluoromethoxy)-7-methoxynaphthalene is documented, patented methodologies for structurally related naphthalene carbaldehydes offer a framework . For example, the synthesis of 7-methoxy-naphthalene-1-carbaldehyde involves:

-

Starting Material: 7-Methoxy-naphthalen-2-ol, chosen for its commercial availability and pre-aromatized structure .

-

Formylation: Vilsmeier-Haack reaction introduces an aldehyde group at position 1 using phosphoryl chloride and dimethylformamide .

-

Functional Group Interconversion: The aldehyde intermediate undergoes sulfonylation and transition metal-catalyzed deoxygenation to install the difluoromethoxy group .

Adapting this protocol for 1-(difluoromethoxy)-7-methoxynaphthalene would require substituting the aldehyde formation step with direct difluoromethoxylation, potentially via nucleophilic aromatic substitution or copper-mediated coupling .

Challenges in Fluorination

Introducing fluorine atoms demands specialized reagents (e.g., , ) and controlled conditions to avoid side reactions. Key considerations include:

-

Regioselectivity: Ensuring substitution occurs exclusively at position 1, leveraging directing effects of the methoxy group at position 7 .

-

Purification: Chromatographic separation or crystallization may be necessary to isolate the target compound from positional isomers .

Physicochemical and Biological Properties

Solubility and Lipophilicity

The difluoromethoxy group enhances lipid solubility (), facilitating membrane permeability—a critical factor for pharmaceutical applications . Conversely, the methoxy group contributes moderate water solubility (), enabling formulation versatility .

Biological Activity and Mechanisms

While direct pharmacological data for this compound is unavailable, structurally related naphthalene derivatives exhibit:

-

Enzyme Modulation: Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to fluorine’s electronegativity altering binding affinities .

-

Receptor Interactions: Antagonism of serotonin (5-HT) and melatonin receptors, suggesting potential antidepressant or circadian rhythm-modulating effects .

Comparative Analysis with Analogous Compounds

| Compound Name | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|

| 1-(Difluoromethoxy)-7-methoxy | 1-O-CFH, 7-OCH | CHFO | High lipophilicity, metabolic stability |

| 1-Methoxynaphthalene | 1-OCH | CHO | Limited bioavailability |

| 1-(Trifluoromethoxy)naphthalene | 1-O-CF | CHFO | Enhanced electron-withdrawing effects |

The difluoromethoxy group in 1-(difluoromethoxy)-7-methoxynaphthalene strikes a balance between lipophilicity and metabolic stability compared to trifluoromethoxy analogs, which exhibit higher chemical inertness but poorer pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume